5-bromo-2-(1H-tetrazol-1-yl)pyridine

Description

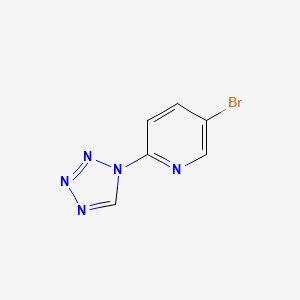

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(tetrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMHJWFLYFYWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399752 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296796-44-6 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 5 Bromo 2 1h Tetrazol 1 Yl Pyridine

The chemical and physical properties of 5-bromo-2-(1H-tetrazol-1-yl)pyridine are crucial for its handling, characterization, and application in synthesis. While experimental data for this specific isomer is not extensively reported, properties can be predicted based on its structure and data from closely related isomers.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₄BrN₅ |

| Molecular Weight | 226.03 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis of 5 Bromo 2 1h Tetrazol 1 Yl Pyridine

The synthesis of 5-bromo-2-(1H-tetrazol-1-yl)pyridine can be approached through several synthetic strategies, primarily involving the construction of the tetrazole ring onto a pre-functionalized pyridine (B92270) core. A common and versatile method for the formation of tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net

A plausible synthetic route to this compound would start from 5-bromo-2-cyanopyridine. This starting material can be reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to facilitate the cycloaddition and formation of the tetrazole ring. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor the formation of the desired 1-substituted tetrazole isomer over the 2-substituted isomer.

Another potential synthetic pathway involves the reaction of 2-amino-5-bromopyridine. This could be converted to the corresponding diazonium salt, which can then react with a source of the tetrazole anion or a precursor that can cyclize to form the tetrazole ring.

Computational and Theoretical Investigations of 5 Bromo 2 1h Tetrazol 1 Yl Pyridine

Quantum Chemical Methodologies Applied to Pyridine-Tetrazole Systems

Quantum chemical calculations are fundamental in exploring the intricacies of molecules like 5-bromo-2-(1H-tetrazol-1-yl)pyridine. These methods allow for the detailed examination of molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of pyridine-tetrazole systems. nih.govmdpi.com This method is favored for its balance of accuracy and computational efficiency, making it well-suited for calculating the electronic structure and properties of medium-sized organic molecules. bohrium.comresearchgate.net DFT is employed to optimize the molecular geometry, predict vibrational frequencies, and determine the electronic properties that dictate the compound's stability and reactivity. bohrium.comacs.org For instance, in studies of related heterocyclic compounds, DFT has been successfully used to analyze structural parameters, electronic spectra, and various reactivity descriptors. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitrogen, such as pyridine-tetrazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used. nih.govbohrium.comresearchgate.netmaxapress.com This functional provides a reliable description of electron correlation.

The B3LYP functional is frequently paired with Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p). uc.ptresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding. uc.pt This combination has proven effective for optimizing geometries and calculating the electronic and spectroscopic properties of various tetrazole and pyridine (B92270) derivatives. bohrium.comuc.pt

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of this compound are key to understanding its chemical behavior. Analyses of its molecular orbitals and charge distribution provide a detailed picture of its reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This energy gap also helps to explain intramolecular charge transfer (ICT) within the molecule. For various tetrazole derivatives, DFT calculations have been used to determine these energy values and predict their relative reactivities. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for Tetrazole Derivatives (Calculated using B3LYP method) (Note: Data is representative of tetrazole derivatives and not specific to this compound)

| Compound Descriptor | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) |

| Tetrazole Hybrid A | -6.80 | -2.01 | 4.79 | 2.40 | 0.42 |

| Tetrazole Hybrid B | -6.75 | -1.86 | 4.89 | 2.45 | 0.41 |

| Tetrazole Hybrid C | -6.92 | -2.13 | 4.79 | 2.39 | 0.42 |

Data compiled from studies on similar tetrazole compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates regions of different electrostatic potential on the electron density surface.

In a typical MEP map, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote neutral potential. For a related compound, 5-(4-Pyridyl)tetrazolate, studies have shown that the negative potential is concentrated around the nitrogen atoms of both the pyridine and tetrazole rings, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. maxapress.comresearchgate.net The hydrogen atom on the tetrazole ring exhibits a positive potential, indicating it as a potential site for nucleophilic interaction. maxapress.com A similar distribution would be expected for this compound, with the bromine atom also influencing the potential map. dtic.mil

Understanding the distribution of electronic charge throughout the this compound molecule is essential for explaining its polarity, stability, and reactivity. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify the atomic charges. nih.govuni-muenchen.de

Aromaticity Assessment of Pyridine-Tetrazole Systems

The concept of aromaticity is a cornerstone of organic chemistry, used to describe the enhanced stability and unique properties of certain cyclic, planar molecules with delocalized π-electron systems. In molecules like this compound, which are composed of two interconnected heterocyclic rings, assessing the aromatic character of each ring individually and the system as a whole is crucial for understanding its reactivity and properties. Computational chemistry provides powerful tools to quantify aromaticity through various indices based on structural, magnetic, and electronic criteria.

Structural indices of aromaticity evaluate the degree of bond length equalization within a ring, a classic hallmark of aromatic systems.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. It defines aromaticity based on the deviation of bond lengths from an optimal value assumed for a perfect aromatic system. A HOMA value of 1 indicates a fully aromatic system, like benzene (B151609), while a value of 0 suggests a non-aromatic system. For the pyridine ring in this compound, the HOMA index is expected to be slightly lower than 1, reflecting the perturbation caused by the electronegative nitrogen atom and the bromo- and tetrazolyl- substituents. The tetrazole ring also exhibits significant aromatic character, though its HOMA value can vary depending on the tautomeric form and substitution.

The Bird Index (I) is another geometry-based descriptor that assesses aromaticity by comparing the variation of internal bond lengths within a ring. Values for highly aromatic six-membered rings are typically scaled to 100 (for benzene), while for five-membered rings, values are also compared against a standard. Computational studies on substituted tetrazoles indicate that the Bird index can effectively differentiate the aromatic character between tautomers. ijsr.net

Below is a table of representative, theoretically-derived aromaticity indices for the constituent rings of this compound, based on values reported for analogous systems.

| Ring System | Aromaticity Index | Calculated Value (Exemplary) |

|---|---|---|

| Pyridine Ring | HOMA | ~0.985 |

| Bird Index (I₆) | ~95 | |

| 1H-Tetrazole Ring | HOMA | ~0.850 |

| Bird Index (I₅) | ~75 |

Magnetic criteria for aromaticity are based on the response of a molecule to an external magnetic field. Aromatic systems sustain a diatropic ring current, which induces a shielded region in the center of the ring.

The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic descriptor calculated as the negative of the absolute magnetic shielding at a specific point, typically the ring center (NICS(0)) or 1 Å above the ring center (NICS(1)). Large negative NICS values are indicative of significant aromatic character. Computational studies consistently show that both 1H- and 2H-tetrazole tautomers possess strong aromatic character, with NICS(0) values often exceeding that of benzene (-11.5 ppm). ijsr.net The pyridine ring also exhibits a clear aromatic character based on its NICS value.

The table below presents typical NICS values for the pyridine and tetrazole rings, demonstrating their aromatic nature.

| Ring System | NICS Descriptor | Calculated Value (ppm, Exemplary) |

|---|---|---|

| Pyridine Ring | NICS(0) | -10.5 |

| NICS(1) | -12.0 | |

| 1H-Tetrazole Ring | NICS(0) | -13.8 |

| NICS(1) | -14.2 |

The aromaticity of the pyridine-tetrazole system is modulated by both the bromo-substituent and the tautomeric state of the tetrazole ring.

Substitution Effect: The bromine atom on the pyridine ring is an electron-withdrawing group. Theoretical studies on substituted heterocycles have shown that electron-withdrawing groups can decrease the π-electron density of the ring, which may lead to a slight reduction in its aromaticity. researchgate.net This effect can also be transmitted to the attached tetrazole ring, influencing its electronic structure and aromatic character.

Conformational Analysis and Tautomeric Preferences

The biological activity and physicochemical properties of 5-bromo-2-(tetrazol-yl)pyridine are intrinsically linked to its three-dimensional structure and the favored tautomeric form.

Computational modeling, particularly using Density Functional Theory (DFT) methods, is a powerful tool for investigating the relative stabilities of the 1H- and 2H-tetrazole tautomers. For many substituted tetrazoles, calculations in the gas phase predict that the 2H-tautomer is more stable than the 1H-tautomer. researchgate.net This is often attributed to the greater aromatic character and more favorable electronic distribution in the 2H form. ijsr.net

However, the energy difference between the two tautomers is typically small, often just a few kcal/mol. This small energy gap suggests that both tautomers can coexist in equilibrium, with the position of the equilibrium being sensitive to environmental factors. researchgate.net Theoretical calculations have shown that while the 5H tautomer is a possible isomer, it is significantly higher in energy (by ~20 kcal/mol) and is considered unstable and has not been observed experimentally. researchgate.net

The table below shows hypothetical relative energies for the tautomers of 5-bromo-2-(tetrazol-yl)pyridine in the gas phase, as would be predicted by DFT calculations.

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| 1H-tetrazole isomer | DFT (B3LYP/6-311++G) | 1.5 - 3.0 |

| 2H-tetrazole isomer | DFT (B3LYP/6-311++G) | 0.0 (Reference) |

The relative stability of tautomers can be significantly altered by the solvent environment. While the 2H-tautomer is often more stable in the gas phase, the 1H-tautomer is frequently the predominant form in polar solvents or the solid state. researchgate.net This reversal is due to the different ways each tautomer interacts with solvent molecules.

The 1H-tautomer has a larger dipole moment and a readily available N-H group that can act as a hydrogen bond donor. Polar solvents, particularly those capable of hydrogen bonding (protic solvents), can form strong intermolecular hydrogen bonds with the 1H-tautomer, providing substantial stabilization that can overcome the intrinsic stability preference for the 2H-tautomer. semanticscholar.org

Computational studies that incorporate solvent effects, either through continuum models (like PCM) or by including explicit solvent molecules, are essential for accurately predicting tautomeric equilibria in solution. semanticscholar.org The inclusion of explicit solvent molecules has been shown to be critical for systems where strong intermolecular hydrogen bonds are formed, as these specific interactions are not always perfectly captured by implicit models alone. semanticscholar.org Therefore, in a polar solvent like DMSO or water, the tautomeric equilibrium for 5-bromo-2-(tetrazol-yl)pyridine is expected to shift to favor the 1H-tautomer.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules, providing insights that complement and guide experimental work. For this compound, these methods can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as the energetic feasibility of various reaction pathways. These predictions are grounded in the principles of quantum mechanics and are typically performed using methods like Density Functional Theory (DFT).

Conceptual DFT provides a set of chemical concepts derived from the variation of energy with respect to the number of electrons, which are quantified as reactivity indices. These indices help in understanding and predicting the chemical reactivity and site selectivity of a molecule.

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These global descriptors would provide a general assessment of the stability and reactivity of this compound compared to other related compounds.

Local Reactivity Descriptors pinpoint specific atomic sites within the molecule that are most likely to participate in a reaction.

Fukui Functions: The Fukui function, f(r), is a critical local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps in identifying the most electrophilic and nucleophilic sites in a molecule.

f+(r) measures the reactivity towards a nucleophilic attack (electron acceptance).

f-(r) measures the reactivity towards an electrophilic attack (electron donation).

f0(r) is used for predicting sites for radical attack.

For this compound, one could anticipate that the nitrogen atoms of the tetrazole and pyridine rings, as well as the bromine atom, would be key sites of reactivity. The Fukui functions would allow for a quantitative comparison of the reactivity of these different sites.

Dual Descriptor: The dual descriptor, Δf(r), is a more advanced local reactivity descriptor that can unambiguously identify sites for nucleophilic and electrophilic attack in a single function. researchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions.

Where Δf(r) > 0, the site is favored for nucleophilic attack.

Where Δf(r) < 0, the site is favored for electrophilic attack.

A computational analysis would likely reveal the specific regions around the pyridine and tetrazole rings that are prone to these types of interactions. The dual descriptor is considered a more precise tool than the Fukui function alone because it can be less affected by computational approximations. researchgate.net

The following table illustrates the kind of data that a computational study on this compound would generate for its reactivity indices. Note that these are hypothetical values for illustrative purposes.

Table 1: Hypothetical Global and Local Reactivity Indices for this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Descriptor | Value (arbitrary units) | Interpretation |

| Global Indices | ||

| Chemical Potential (μ) | -4.5 eV | Tendency to donate electrons |

| Chemical Hardness (η) | 5.0 eV | Stability of the molecule |

| Electrophilicity (ω) | 2.0 eV | Capacity to accept electrons |

| Local Indices (Fukui/Dual Descriptor) | ||

| N1 (Pyridine) | Δf(r) > 0 | Potential site for nucleophilic attack |

| C5 (Pyridine) | Δf(r) < 0 | Potential site for electrophilic attack |

| Br | Δf(r) > 0 | Potential site for nucleophilic attack |

| N (Tetrazole) | Δf(r) > 0 | Potential site for nucleophilic attack |

Beyond predicting reactive sites, computational chemistry can model the entire course of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states.

Reaction Energetics: By calculating the change in Gibbs free energy (ΔG) for a proposed reaction, it is possible to determine whether the reaction is thermodynamically favorable (spontaneous) or not. For this compound, this could be applied to predict the outcomes of reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the tetrazole ring.

Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur (the activation energy, ΔG‡). Locating the transition state structure and calculating its energy is fundamental to understanding the kinetics of a reaction. A lower activation energy implies a faster reaction rate.

For instance, in a substitution reaction where the bromine atom is replaced by another group, computational modeling could identify the specific geometry of the transition state and the energy required to reach it. This would provide valuable information on the reaction's feasibility and rate. While specific studies on this compound are not readily found, research on related compounds like 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives has involved synthetic pathways that could be elucidated through such computational means. growingscience.com

Below is an example of a table that could be generated from a computational study on a hypothetical reaction involving this compound.

Table 2: Hypothetical Energetics for a Nucleophilic Substitution Reaction of this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |

| Enthalpy of Reaction (ΔH) | -15.0 | The reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 | The reaction is spontaneous under standard conditions. |

| Activation Energy (ΔG‡) | +25.0 | Represents the kinetic barrier for the reaction to proceed. |

Applications in Chemical Research

Ligand Design in Coordination Chemistry

The unique structural features of 5-bromo-2-(1H-tetrazol-1-yl)pyridine, specifically the presence of both a pyridine (B92270) ring and a tetrazole ring, make it a versatile ligand in coordination chemistry. The multiple nitrogen atoms in its structure offer various potential binding sites for metal ions.

The tetrazole ring is a defining feature of this compound, containing four nitrogen atoms in a five-membered aromatic system. mdpi.com This high nitrogen content makes tetrazole derivatives, including this compound, excellent candidates for ligands in coordination chemistry. mdpi.comresearchgate.net The nitrogen atoms can act as donor sites, allowing the tetrazole moiety to coordinate with metal ions in various modes. researchgate.net Depending on the substitution pattern and reaction conditions, tetrazole-based ligands can coordinate to a metal center through one or more of their nitrogen atoms, acting as monodentate or multidentate ligands. nih.govarkat-usa.org

The versatility of the tetrazole ring allows it to bridge multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). arkat-usa.orgnih.gov The combination of the tetrazole's coordination ability with the well-established coordinating properties of the pyridine ring in this compound enhances its potential to form complex, multidimensional structures with transition metals. rsc.orgresearchgate.net These complexes are of interest for their potential applications in catalysis, materials science, and photoluminescence. researchgate.netnih.gov

The stability of a metal complex in solution is quantified by its formation constant (K) or stability constant, which describes the equilibrium between the free metal ion and the ligand with the formed complex. libretexts.org A high formation constant indicates a strong interaction between the metal and the ligand, resulting in a stable complex. libretexts.org The formation constants for complexes involving pyridine-tetrazole systems are influenced by several factors, including the nature of the metal ion, the specific coordinating nitrogen atoms involved, the solvent, and the temperature. iaea.orgwordpress.com

While specific thermodynamic data for the complex formation of this compound are not extensively documented in publicly available literature, the general principles of coordination chemistry apply. The chelation effect, where both the pyridine and tetrazole rings could potentially bind to the same metal ion, would be expected to result in enhanced complex stability compared to analogous monodentate ligands. The electronic properties of the bromo-substituent on the pyridine ring can also modulate the electron density on the nitrogen atoms, thereby influencing the ligand's donor strength and the stability of the resulting metal complexes.

Role in Medicinal Chemistry Design Principles

In medicinal chemistry, the tetrazole ring is recognized as a "privileged" scaffold due to its advantageous properties and frequent appearance in marketed drugs. nih.gov this compound serves as a relevant example of how these principles are applied in drug design.

One of the most significant roles of the tetrazole moiety in drug design is its use as a bioisostere for the carboxylic acid group. nih.govtandfonline.com Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which elicit a comparable biological response. drughunter.com The 1H-tetrazole ring has a pKa value (approximately 4.5-4.9) that is very similar to that of a carboxylic acid (pKa ≈ 4.2-4.5), meaning it is also ionized at physiological pH. drughunter.comrug.nl This similarity in acidity allows the tetrazole to mimic the electrostatic and hydrogen-bonding interactions of a carboxylic acid with biological targets like receptors and enzymes. rug.nl

Compared to carboxylic acids, tetrazoles often exhibit greater metabolic stability, as they are resistant to many biological degradation pathways. tandfonline.comrug.nl They can also offer improved physicochemical properties such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. researchgate.netdrughunter.com The 1,5-disubstituted tetrazole ring can also serve as a bioisostere for the cis-amide bond, a key component of peptidomimetics. nih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties

| Property | Carboxylic Acid | 1H-Tetrazole | Significance in Drug Design |

|---|---|---|---|

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic and hydrogen bond interactions with biological targets. drughunter.comrug.nl |

| Acidity | Acidic | Acidic | Can mimic the acidic proton of a carboxylic acid. researchgate.net |

| Structure | Planar carboxyl group | Planar aromatic ring | Similar spatial arrangement of atoms allows for fitting into the same binding pockets. rug.nl |

| Metabolic Stability | Susceptible to reduction and other metabolic transformations | Generally more resistant to metabolism | Can lead to a longer duration of action and improved pharmacokinetic profile. tandfonline.combohrium.com |

| Lipophilicity | Lower | Generally higher | Can potentially improve absorption and distribution of a drug candidate. drughunter.com |

In the process of lead optimization in drug discovery, small structural modifications are made to a compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of a tetrazole ring, as seen in this compound, is a key strategy in this process. nih.gov

Replacing a metabolically vulnerable group, such as an ester or even a carboxylic acid, with a stable tetrazole ring can significantly enhance a drug candidate's half-life. bohrium.com Furthermore, the tetrazole group's contribution to a molecule's lipophilicity (often measured as logP or logD) and polar surface area (TPSA) can be fine-tuned to optimize the balance between solubility and permeability, which is crucial for oral bioavailability. researchgate.net While increased lipophilicity can improve membrane passage, the tetrazole's ability to form strong hydrogen bonds can also impact its desolvation energy, which must be considered. drughunter.com The strategic placement of the tetrazole and the bromo-substituent on the pyridine core allows for a systematic exploration of structure-activity relationships (SAR) to achieve a desirable pharmacokinetic profile. researchgate.net

High Nitrogen Content Materials and Energetic Applications

Compounds with high nitrogen content are of significant interest for their potential use as energetic materials, such as explosives, propellants, and gas generators for applications like automotive airbags. researchgate.netnih.gov The energy released by these materials is derived from the formation of the highly stable dinitrogen molecule (N₂), which has a strong triple bond.

While this compound itself is not primarily designed as an energetic material, its structure contains the key tetrazole moiety. Research into energetic materials often focuses on synthesizing molecules with multiple tetrazole rings or by combining tetrazoles with other energetic functional groups (e.g., nitro groups) to maximize nitrogen content and energy output while maintaining acceptable thermal stability and sensitivity to impact and friction. rsc.orgresearchgate.netnih.gov The study of simpler tetrazole-containing compounds contributes to the fundamental understanding of the stability and decomposition pathways required to design next-generation energetic materials. researchgate.netrsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine |

| 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine |

| 3-((1H-tetrazol-5-yl) methyl) pyridine |

| 4-((1H-tetrazol-5-yl) methyl) pyridine |

| 5-nitromethyl-1H-tetrazole |

| N-(1H-tetrazole-5-yl)nitro(1H-tetrazole-5-yl)hydrazone hydrate |

Future Research Directions and Perspectives for 5 Bromo 2 1h Tetrazol 1 Yl Pyridine

Advancements in Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry necessitates the development of more sustainable methods for synthesizing heterocyclic compounds. bohrium.com Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and significant waste generation. asianpubs.org Future research should prioritize the application of green chemistry principles to the synthesis of 5-bromo-2-(1H-tetrazol-1-yl)pyridine.

Key areas for advancement include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, offer significant advantages in terms of atom economy, step efficiency, and waste reduction. bohrium.com Designing a one-pot MCR for this target molecule would be a significant step forward.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. nih.govacs.org

Eco-Friendly Solvents and Catalysts: Research should focus on replacing toxic organic solvents with greener alternatives like water or ionic liquids. benthamdirect.com Furthermore, the development and use of reusable, non-toxic catalysts, such as nano-catalysts or metal-organic frameworks (MOFs), can minimize waste and environmental impact. bhu.ac.inrsc.org The [3+2] cycloaddition of an azide (B81097) to a nitrile is a common method for forming tetrazole rings, and employing greener catalytic systems for this step is a crucial research target. jchr.org

| Parameter | Traditional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Reaction Steps | Multi-step, requiring isolation of intermediates | One-pot, multicomponent reactions (MCRs) bohrium.com |

| Solvents | Toxic and volatile organic solvents (e.g., o-xylene) asianpubs.org | Water, ethanol, or solvent-free conditions benthamdirect.comresearchgate.net |

| Catalysts | Stoichiometric and often toxic reagents (e.g., tributyltin chloride) asianpubs.org | Recyclable heterogeneous or nano-catalysts (e.g., Copper(II) complexes) rsc.orgjchr.org |

| Energy Input | Prolonged conventional heating | Microwave irradiation or ultrasonic production acs.orgresearchgate.net |

| Waste Generation | High, significant by-product formation | Minimal, high atom economy |

Refined Computational Approaches for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties, reactivity, and biological activity of molecules before they are synthesized, saving time and resources. Future research on this compound will greatly benefit from the application of refined computational models.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. nih.govresearchgate.net This information is foundational for understanding its stability and reactivity. Key parameters to investigate include the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which provide insights into chemical reactivity and electronic properties. sjpas.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of related compounds, QSAR studies can predict the biological activity of this compound and its derivatives. This can guide the synthesis of analogues with enhanced therapeutic potential.

Molecular Docking: These simulations can predict how the molecule might bind to the active site of a biological target, such as a bacterial enzyme or a cancer-related protein. nih.govrsc.org Given the antimicrobial activity of its isomer, docking studies against known antibacterial targets would be a logical starting point.

| Computational Method | Predicted Properties | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), molecular electrostatic potential (MEP), reactivity indices sjpas.comnih.gov | Provides fundamental understanding of stability, reactivity, and potential sites for chemical attack. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., IC50 values) | Guides the design of new derivatives with improved therapeutic effects. rsc.org |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors) nih.gov | Identifies potential therapeutic targets and explains the mechanism of action at a molecular level. |

| Crystal Structure Prediction | Solid-state packing and polymorphism | Crucial for understanding physical properties and for applications in materials science. researchgate.netresearchgate.net |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The structure of this compound features several reactive sites that can be exploited for further chemical modification. A thorough exploration of its reactivity is essential for creating a diverse library of derivatives for various applications.

The bromine atom on the pyridine (B92270) ring is a particularly valuable synthetic handle. Future research should focus on leveraging this site for cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling: Reacting the compound with various arylboronic acids in the presence of a palladium catalyst could yield a series of novel biaryl compounds. mdpi.com

Other Cross-Coupling Reactions: Exploration of other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination would further expand the accessible chemical space.

Nucleophilic Aromatic Substitution: Investigating the displacement of the bromide with various nucleophiles could provide another route to functionalized derivatives.

Reactivity of the Heterocyclic Rings: The reactivity of the pyridine nitrogen (e.g., N-alkylation, N-oxidation) and the tetrazole ring itself should also be systematically investigated under various reaction conditions to uncover new transformation pathways.

| Reaction Type | Reactive Site | Potential Outcome |

|---|---|---|

| Suzuki Cross-Coupling | C-Br bond on pyridine ring | Formation of new C-C bonds with various aryl groups mdpi.com |

| Buchwald-Hartwig Amination | C-Br bond on pyridine ring | Formation of new C-N bonds, introducing amine functionalities |

| Copper-Catalyzed Coupling | C-Br bond on pyridine ring | Coupling with various nucleophiles like sulfonamides growingscience.com |

| N-Alkylation | Pyridine ring nitrogen | Formation of pyridinium (B92312) salts, modifying solubility and electronic properties |

Development of New Applications Based on Structural and Electronic Properties

The ultimate goal of researching this compound is to harness its unique properties for practical applications. Its structural features suggest high potential in both medicinal chemistry and materials science.

Medicinal Chemistry: The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it can mimic a carboxylic acid in biological systems while offering improved metabolic stability and bioavailability. researchgate.net This makes the compound an attractive scaffold for drug design. Given that a related isomer is an intermediate for the antibiotic Tedizolid, a primary focus should be on synthesizing and screening derivatives for antimicrobial activity. hrdpharm.com Furthermore, pyridine and tetrazole cores are present in numerous compounds with anticancer, anti-inflammatory, and antiviral activities, suggesting a broad range of therapeutic areas to explore. researchgate.netresearchgate.netarabjchem.org

Materials Science: The combination of an electron-deficient pyridine ring and a nitrogen-rich tetrazole ring gives the molecule interesting electronic properties. This suggests potential use in the development of novel functional materials. pipzine-chem.com Future research could investigate its application as a building block for organic light-emitting diodes (OLEDs), organic semiconductors, or as a ligand for creating coordination polymers with unique magnetic or catalytic properties.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Structural similarity to an intermediate of the antibiotic Tedizolid. hrdpharm.comresearchgate.net |

| Medicinal Chemistry | Anticancer or anti-inflammatory drugs | Tetrazole and pyridine scaffolds are prevalent in many biologically active molecules. researchgate.netarabjchem.org The tetrazole moiety acts as a lipophilic, metabolically stable bioisostere for carboxylic acids. researchgate.net |

| Materials Science | Organic electronic materials (e.g., OLEDs) | The molecule's unique electronic structure could be harnessed for preparing functional materials. pipzine-chem.com |

| Coordination Chemistry | Ligands for metal complexes | Nitrogen atoms in both rings can coordinate with metal ions to form catalysts or functional coordination polymers. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-(1H-tetrazol-1-yl)pyridine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) or coupling reactions. For example, substituting a bromine atom on a pyridine ring with a tetrazole group under microwave-assisted conditions can enhance reaction efficiency. Key parameters include using polar aprotic solvents (e.g., DMF), catalytic bases (e.g., K₂CO₃), and controlled temperatures (80–120°C) to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves yield and purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., pyridine C-H coupling and tetrazole proton signals at δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (m/z 226.04 for C₆H₄BrN₅) .

- X-ray Crystallography : Single-crystal analysis (orthorhombic space group P2₁2₁2₁) reveals bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between pyridine and tetrazole rings. SHELXL software refines structural parameters, with R-factors <0.06 indicating high accuracy .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For in vitro assays, prepare stock solutions in DMSO (<10% v/v to avoid cytotoxicity). Stability tests under varying pH (3–9) and temperatures (4–37°C) are essential; store at –20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, particularly in transition-metal complexes?

- Methodology : The tetrazole-pyridine moiety acts as a bifunctional ligand in Au(III) or Pd(II) catalysis. Synthesize complexes by reacting the compound with metal precursors (e.g., AuCl₃) in acetonitrile under inert atmospheres. Characterize via cyclic voltammetry and X-ray absorption spectroscopy (XAS) to study redox behavior and coordination geometry. Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) is assessed by monitoring conversion rates via GC-MS .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., bacterial penicillin-binding proteins), with binding energy scores (<–7 kcal/mol) indicating high affinity. MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies are used to profile this compound as a pharmaceutical impurity, and how are degradation pathways elucidated?

- Methodology : In impurity studies, employ forced degradation (acid/base hydrolysis, oxidative stress) followed by HPLC-UV/HRMS to identify degradation products. Quantify using a validated HPLC method (C18 column, mobile phase: 0.1% TFA in water/acetonitrile). Structural elucidation of degradants via MS/MS fragmentation and comparison with synthetic standards ensures regulatory compliance .

Q. How can crystal engineering principles be applied to modify its solid-state properties?

- Methodology : Co-crystallization with co-formers (e.g., succinic acid) enhances solubility. Screen solvents (ethanol/water mixtures) under slow evaporation to obtain polymorphs. Analyze packing motifs (π-π stacking, C-H···N interactions) via Hirshfeld surfaces (CrystalExplorer). Differential Scanning Calorimetry (DSC) measures melting points and identifies phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.